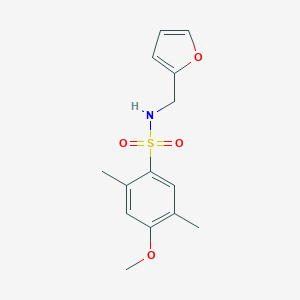
N-(3-pyridinyl)-1-pyrrolidinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-pyridinyl)-1-pyrrolidinesulfonamide, also known as PPADS, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a potent antagonist of purinergic receptors, which are involved in a variety of physiological processes, including neurotransmission, platelet aggregation, and immune response. In
Aplicaciones Científicas De Investigación
N-(3-pyridinyl)-1-pyrrolidinesulfonamide has been used extensively in scientific research as a tool to study the function of purinergic receptors. It has been shown to block the activity of P2X receptors, which are involved in ATP-mediated neurotransmission and pain sensation, as well as P2Y receptors, which are involved in platelet aggregation and immune response. N-(3-pyridinyl)-1-pyrrolidinesulfonamide has also been used to investigate the role of purinergic signaling in various physiological processes, including cardiovascular function, inflammation, and cancer.
Mecanismo De Acción
N-(3-pyridinyl)-1-pyrrolidinesulfonamide acts as a competitive antagonist of purinergic receptors by binding to the receptor site and preventing the binding of endogenous ligands such as ATP. This results in a decrease in the activity of the receptor and a reduction in downstream signaling pathways. The exact mechanism of action of N-(3-pyridinyl)-1-pyrrolidinesulfonamide is not fully understood, but it is thought to involve interactions with amino acid residues in the receptor binding site.
Biochemical and Physiological Effects:
N-(3-pyridinyl)-1-pyrrolidinesulfonamide has been shown to have a variety of biochemical and physiological effects, depending on the specific receptor and cell type being studied. In general, N-(3-pyridinyl)-1-pyrrolidinesulfonamide reduces the activity of purinergic receptors, which can result in decreased neurotransmission, platelet aggregation, and immune response. N-(3-pyridinyl)-1-pyrrolidinesulfonamide has also been shown to have anti-inflammatory effects, possibly by reducing the release of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-pyridinyl)-1-pyrrolidinesulfonamide is its high potency and specificity for purinergic receptors, which allows for precise manipulation of receptor activity in vitro and in vivo. N-(3-pyridinyl)-1-pyrrolidinesulfonamide is also relatively stable and easy to synthesize, making it a useful tool for laboratory experiments. However, N-(3-pyridinyl)-1-pyrrolidinesulfonamide has some limitations, including its potential for off-target effects and its relatively short half-life in vivo.
Direcciones Futuras
There are many potential future directions for research on N-(3-pyridinyl)-1-pyrrolidinesulfonamide and purinergic signaling. One area of interest is the development of more selective and potent purinergic receptor antagonists, which could have therapeutic applications in a variety of diseases. Another area of interest is the investigation of the role of purinergic signaling in cancer, where it has been shown to play a role in tumor growth and metastasis. Finally, research on the potential use of N-(3-pyridinyl)-1-pyrrolidinesulfonamide as a diagnostic tool for purinergic receptor dysfunction could have important clinical implications.
Métodos De Síntesis
N-(3-pyridinyl)-1-pyrrolidinesulfonamide can be synthesized using a variety of methods, including the reaction of pyridine-3-carboxylic acid with pyrrolidine-1-sulfonamide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA), and the resulting product is purified using column chromatography or recrystallization.
Propiedades
Nombre del producto |
N-(3-pyridinyl)-1-pyrrolidinesulfonamide |
|---|---|
Fórmula molecular |
C9H13N3O2S |
Peso molecular |
227.29 g/mol |
Nombre IUPAC |
N-pyridin-3-ylpyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C9H13N3O2S/c13-15(14,12-6-1-2-7-12)11-9-4-3-5-10-8-9/h3-5,8,11H,1-2,6-7H2 |
Clave InChI |
RYQWAUSOFPIOOW-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)NC2=CN=CC=C2 |
SMILES canónico |
C1CCN(C1)S(=O)(=O)NC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



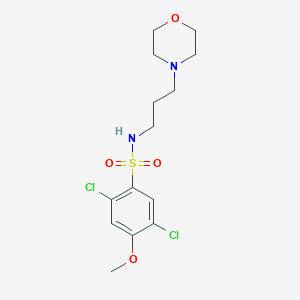



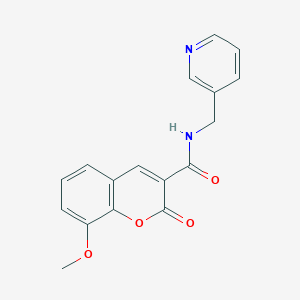
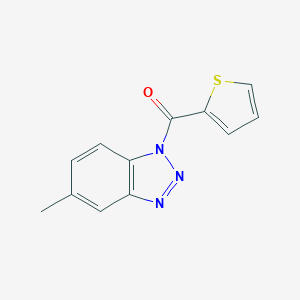
![1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B279082.png)
![1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279086.png)
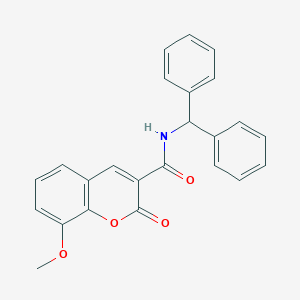
![1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B279095.png)



